molecular formula C7H4FIO2 B044854 2-Fluoro-5-iodobenzoic acid CAS No. 124700-41-0

2-Fluoro-5-iodobenzoic acid

Cat. No. B044854
M. Wt: 266.01 g/mol
InChI Key: QNNJHBNTHVHALE-UHFFFAOYSA-N
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Patent
US06458788B1

Procedure details

To a −78° C. solution of iPr2NH (16.80 mL, 0.12 mol) in 200 mL freshly distilled THF is added n-butyllithium (68 mL, 0.11 mol) dropwise, maintaining the temperature of the reaction below −65° C. The reaction is stirred for 10 minutes, then 1-fluoro-4-iodobenzene (11.50 mL, 0.10 mol) as a solution in 10 mL THF is added over 20 minutes. The reaction is stirred at −78° C. for 90 minutes, then cannulated rapidly into diethyl ether (180 mnL) and dry ice (approximately 75 g). The reaction is stirred at room temperature overnight. To the ether solution is added 1N NaOH (100 mL) and water (200 mL) and the solution placed in a separatory funnel. The aqueous layer is removed. The organic layer is washed with H2O (2×100 mL). All the aqueous portions are combined, chilled in ice/H2O, and acidified to pH 2 with 6N HCl. This solution is then extracted with diethyl ether (2×200 mL). The ether portions are combined, dried over Na2SO4, filtered, and concentrated to give a pale yellow solid. The solid is dissolved in a minimal amount of EtOAc on the steam bath, and hexanes are added to affect recrystallization. After standing in the freezer overnight, the product is obtained as a crystalline white solid (15.44 g, 0.058 mol, 58%). Physical characteristics are as follows: m.p. 157-159° C.; 1H NMR (300 MHz, CDCl3) δ 8.34, 7.88, 6.97; IR (drift) 3098, 3079, 3051, 3017, 3007, 2998, 2981, 2971, 2881, 2817, 1708, 1681, 1300, 1236, 824 cm−1; Anal. Calcd for C7H4FIO2: C, 31.61; H, 1.52; Found: C, 31.70; H, 1.59.
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
16.8 mL
Type
reactant
Reaction Step Three
Quantity
68 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
11.5 mL
Type
reactant
Reaction Step Four
Name
Quantity
10 mL
Type
solvent
Reaction Step Four
Quantity
75 g
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Name
Yield
58%

Identifiers

REACTION_CXSMILES
N(C(C)C)C(C)C.C([Li])CCC.[F:13][C:14]1[CH:19]=[CH:18][C:17]([I:20])=[CH:16][CH:15]=1.[C:21](=[O:23])=[O:22].[OH-].[Na+]>C1COCC1.CCOC(C)=O.O.CCOCC>[F:13][C:14]1[CH:19]=[CH:18][C:17]([I:20])=[CH:16][C:15]=1[C:21]([OH:23])=[O:22] |f:4.5|

Inputs

Step One
Name
Quantity
100 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
200 mL
Type
solvent
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC
Step Three
Name
Quantity
16.8 mL
Type
reactant
Smiles
N(C(C)C)C(C)C
Name
Quantity
68 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
11.5 mL
Type
reactant
Smiles
FC1=CC=C(C=C1)I
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Step Five
Name
Quantity
75 g
Type
reactant
Smiles
C(=O)=O
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Smiles

Conditions

Stirring
Type
CUSTOM
Details
The reaction is stirred for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
maintaining
CUSTOM
Type
CUSTOM
Details
the temperature of the reaction below −65° C
STIRRING
Type
STIRRING
Details
The reaction is stirred at −78° C. for 90 minutes
Duration
90 min
STIRRING
Type
STIRRING
Details
The reaction is stirred at room temperature overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
the solution placed in a separatory funnel
CUSTOM
Type
CUSTOM
Details
The aqueous layer is removed
WASH
Type
WASH
Details
The organic layer is washed with H2O (2×100 mL)
TEMPERATURE
Type
TEMPERATURE
Details
chilled in ice/H2O
EXTRACTION
Type
EXTRACTION
Details
This solution is then extracted with diethyl ether (2×200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give a pale yellow solid
ADDITION
Type
ADDITION
Details
are added
CUSTOM
Type
CUSTOM
Details
recrystallization
CUSTOM
Type
CUSTOM
Details
After standing in the freezer overnight
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
FC1=C(C(=O)O)C=C(C=C1)I
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.058 mol
AMOUNT: MASS 15.44 g
YIELD: PERCENTYIELD 58%
YIELD: CALCULATEDPERCENTYIELD 58%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.